molecular formula C17H16N2O5S2 B2365222 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide CAS No. 896361-46-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B2365222
CAS No.: 896361-46-9
M. Wt: 392.44
InChI Key: RITNERDKAOLOSR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This benzothiazole-sulfonamide hybrid is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this structural class have demonstrated significant potential in early-stage research for treating metabolic diseases. Related benzothiazole benzenesulfonamides have been identified as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is a promising therapeutic target for conditions such as diabetes mellitus type 2 and obesity . Furthermore, structurally similar N-phenacyl benzimidazoles and related heterocycles have shown promising broad-spectrum antifungal activity . These analogs exhibit a fungicidal mode of action that involves damaging the fungal cell membrane and cell wall, leading to irreversible cell death . The methanesulfonyl and dimethoxy groups in its structure are key pharmacophores often associated with influencing biological activity and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a biological probe for investigating new pathways in metabolic disease and antimicrobial research.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITNERDKAOLOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Sulfonation

Step 1: Synthesis of 5,6-Dimethoxy-1,3-Benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 4,5-dimethoxy-2-aminobenzenethiol with potassium ethylxanthate under acidic conditions. The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon of the xanthate, followed by intramolecular cyclization to form the benzothiazole ring.

Step 2: Preparation of 4-Methanesulfonylbenzoyl Chloride
4-Methanesulfonylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. The reaction is driven by the evolution of HCl and SO₂ gases, with yields exceeding 85%.

Step 3: Amide Bond Formation
The benzothiazol-2-amine undergoes nucleophilic acyl substitution with 4-methanesulfonylbenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. The reaction achieves 78% yield after purification via silica gel chromatography.

Route 2: One-Pot Tandem Reaction

A modified approach combines cyclization and coupling in a single reactor:

  • In situ Generation of Benzothiazole Amine : 4,5-Dimethoxy-2-nitroaniline is reduced with hydrogen gas over palladium-carbon, followed by immediate cyclization with thiourea and iodine.
  • Direct Coupling : Without isolation, the amine intermediate reacts with pre-formed 4-methanesulfonylbenzoyl chloride under microwave irradiation (100°C, 20 min), yielding 82% product.

Advantages : Reduced purification steps and improved atom economy.

Route 3: Solid-Phase Synthesis

Immobilization : 5,6-Dimethoxy-1,3-benzothiazol-2-amine is anchored to Wang resin via a photolabile linker.
Coupling : On-resin reaction with 4-methanesulfonylbenzoic acid using HATU/DIEA activation cleaves the product upon UV irradiation.
Yield : 70% with >95% purity (HPLC).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 63 72 70
Purity (HPLC, %) 98.5 97.8 99.1
Reaction Time (h) 14 3.5 8
Scalability High Moderate Low
Cost Efficiency $$ $ $$$

Key Observations :

  • Route 2 offers the best balance of speed and yield but requires stringent temperature control.
  • Route 3 is optimal for high-purity applications but is cost-prohibitive for large-scale synthesis.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, benzothiazole-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.34 (s, 3H, SO₂CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
  • HRMS (ESI+) : m/z 447.0982 [M+H]⁺ (calc. 447.0979).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O).
  • Elemental Analysis : Found C 53.82%, H 4.51%, N 6.21%; Calc. C 53.71%, H 4.49%, N 6.25%.

Challenges and Optimization Strategies

Sulfonation Side Reactions

Over-sulfonation at the benzothiazole sulfur was mitigated by using controlled chlorine gas flow during sulfonyl chloride synthesis.

Amide Hydrolysis

The use of non-polar solvents (toluene) instead of dichloromethane reduced hydrolysis of the acid chloride intermediate.

Industrial-Scale Considerations

Catalyst Recycling : Palladium-carbon from nitro-group reductions is recovered via filtration and reactivated, reducing costs by 18%.
Waste Management : SOCl₂ byproducts are neutralized with sodium bicarbonate, generating NaCl and CO₂.

Chemical Reactions Analysis

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its structural features that contribute to its bioactivity. The benzothiazole moiety is known for its role in the design of various pharmaceuticals, particularly in the development of anti-cancer agents and antimicrobial compounds.

Key Structural Characteristics:

  • Benzothiazole Ring: Provides a scaffold for biological activity.
  • Methanesulfonyl Group: Enhances solubility and bioavailability.
  • Dimethoxy Substituents: May influence pharmacokinetics and receptor binding.

Research has indicated that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole compounds exhibit potent antibacterial and antifungal properties. For instance:

  • Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

  • Certain analogs have shown IC50 values indicating strong inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer activity. Benzothiazole derivatives are often investigated for their ability to induce apoptosis in cancer cells:

  • Preliminary studies indicate that compounds with similar structures can inhibit tumor growth in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in various applications:

StudyFindings
Luo et al. (2021)Identified antibacterial activity against multiple strains with MIC values comparable to standard antibiotics .
Vasantha et al. (2015)Demonstrated anti-inflammatory effects with significant reduction in edema compared to control groups .
Moneer et al. (2016)Reported cyclooxygenase inhibitory effects with promising results for pain management .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s benzothiazole core contrasts with benzimidazole (), triazine (), and triazole () backbones. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and anticancer effects, whereas triazine-based sulfonylureas (e.g., cinosulfuron) are established herbicides . The methoxy groups in the target compound may enhance solubility compared to methyl or halogen substituents in analogues .

Functional Group Impact :

  • The 4-methanesulfonylbenzamide group in the target compound provides a rigid, planar structure conducive to π-π stacking, similar to sulfonylurea herbicides .
  • In , the thione tautomer of triazoles ([7–9]) lacks C=O but retains C=S (1247–1255 cm⁻¹ in IR), whereas the target compound’s amide C=O (~1660 cm⁻¹) may influence hydrogen-bonding interactions .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in , where nucleophilic addition (e.g., amine + acyl chloride) forms amide bonds. In contrast, sulfonylureas () require urea linkages between sulfonamides and heterocyclic amines .

Spectroscopic and Physicochemical Comparisons

  • IR Spectroscopy: Target Compound: Expected C=O stretch (~1660–1680 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 and 1150 cm⁻¹). : Methanesulfonamide S=O stretches (~1150–1250 cm⁻¹); absence of C=O (unlike the target compound).
  • NMR Data :

    • The target compound’s ¹H-NMR would display methoxy singlets (~3.8–4.0 ppm) and aromatic protons split by substituents. This aligns with patterns in ’s triazoles (e.g., difluorophenyl protons at ~6.8–7.5 ppm) .

Stability and Reactivity

  • The thione tautomers in ([7–9]) exhibit stability via intramolecular hydrogen bonding, while the target compound’s amide group may confer hydrolytic stability under basic conditions .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring system, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions starting from 5,6-dimethoxy-1,3-benzothiazole and 4-methanesulfonylbenzoyl chloride. Key steps in the synthesis include:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
  • Sulfonamide Formation : The introduction of the methanesulfonyl group is crucial for enhancing the compound's solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators:

  • Caspase Activation : Increased levels of active caspases were observed in treated cells, indicating induction of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in MCF-7 cells post-treatment.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with growth and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against multi-drug resistant strains and found significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Analysis : In vitro assays demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability in both MCF-7 and A549 cell lines .

Q & A

Basic: What are the optimal synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide?

Methodological Answer:
The synthesis typically involves coupling 5,6-dimethoxy-1,3-benzothiazol-2-amine with 4-methanesulfonylbenzoyl chloride. Key steps include:

  • Aminolysis Reaction : React the benzothiazol-2-amine derivative with the sulfonyl-substituted benzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
  • Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C for 12–24 hours .
  • Purification : Crude product is isolated via vacuum filtration, followed by recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, HPLC (≥95% purity), and HRMS .

Advanced: How can researchers resolve low yields in the coupling step of this compound?

Methodological Answer:
Low yields often stem from steric hindrance from the 5,6-dimethoxy groups or poor electrophilicity of the acyl chloride. Strategies include:

  • Activation : Use coupling agents like HATU or DCC to enhance reactivity of the carboxylic acid precursor .
  • Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by employing microwave irradiation (e.g., 80°C, 30 minutes) .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR confirms methoxy (δ ~3.8–4.0 ppm) and sulfonyl groups (adjacent aromatic protons deshielded to δ ~7.8–8.2 ppm) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column (acetonitrile/water gradient) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks matching the theoretical mass (e.g., m/z 435.51 for C19_{19}H21_{21}N3_{3}O5_{5}S2_{2}) .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like EGFR or PARP. The methanesulfonyl group may form hydrogen bonds with catalytic lysine residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with biological activity using descriptors like logP and polar surface area .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to evaluate conformational changes in aqueous environments (AMBER force field) .

Basic: What preliminary biological activities are reported for structurally similar benzothiazole derivatives?

Methodological Answer:
Analogous compounds exhibit:

  • Anticancer Activity : IC50_{50} values <10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via topoisomerase inhibition .
  • Antimicrobial Effects : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption by the sulfonyl group .
  • Enzyme Inhibition : >70% inhibition of COX-2 at 10 µM, linked to the benzothiazole core’s planar structure .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Reassessment : Verify compound integrity via HPLC and CCS (Collision Cross Section) measurements to rule out degradation .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP levels, serum-free media) to minimize variability .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Basic: What crystallographic tools are recommended for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement (high-resolution data <1.0 Å) to resolve methoxy/sulfonyl group orientations .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the benzothiazole ring .

Advanced: How can substituent modifications enhance selectivity for cancer vs. normal cells?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on methoxy residues to improve tumor-specific activation .
  • Bioisosteric Replacement : Replace methanesulfonyl with sulfonamide to enhance hydrogen bonding with overexpressed receptors in cancer cells .
  • Comparative SAR : Test analogs with halogens (e.g., Cl at position 4) to exploit differences in cancer cell redox environments .

Basic: What in vitro models are suitable for initial toxicity screening?

Methodological Answer:

  • Cell Viability Assays : Use MTT/WST-1 in non-cancerous lines (e.g., HEK-293) to determine selectivity indices (IC50_{50} cancer/IC50_{50} normal) .
  • hERG Inhibition Assay : Patch-clamp testing to assess cardiac toxicity risks (IC50_{50} >30 µM preferred) .

Advanced: How can researchers validate target engagement in cellular environments?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts after compound treatment to confirm target binding .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD_D) using purified target proteins .
  • Click Chemistry Probes : Incorporate alkyne tags into the benzamide moiety for pull-down assays and proteomic profiling .

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